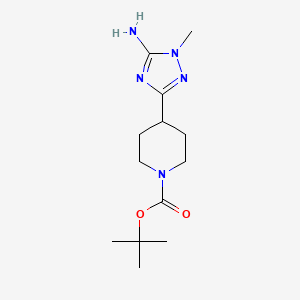

tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-triazole moiety. The molecular formula is C₁₂H₂₁N₅O₂, with a molecular weight of 267.33 g/mol . The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances solubility and serves as a protective group in synthetic chemistry.

Properties

IUPAC Name |

tert-butyl 4-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-9(6-8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLUBYAEDRIRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.

Attachment to Piperidine: The triazole moiety is then attached to a piperidine ring through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has shown promise in medicinal chemistry due to its potential as an antitumor and antimicrobial agent. Research indicates that derivatives of triazole compounds possess significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial properties against various pathogens .

- Antitumor Activity : The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Science

In agriculture, the compound's potential as a fungicide has been explored. Triazole derivatives are widely recognized for their efficacy in controlling fungal diseases in crops. The specific applications include:

- Fungicidal Properties : Research indicates that compounds containing the triazole moiety can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes . This mechanism makes them effective against a range of fungal pathogens affecting crops.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties such as increased thermal stability and mechanical strength . Its incorporation into polymer matrices may improve performance in various applications.

Case Studies

Several case studies highlight the versatility and utility of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .

Case Study 2: Agricultural Application

In agricultural research, a field trial assessed the effectiveness of triazole-based fungicides on wheat crops. The results demonstrated that these compounds significantly reduced fungal infection rates and improved crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring provides additional binding interactions, enhancing the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine/piperazine carboxylates with varying heterocyclic substituents. Below is a detailed comparison based on structural features, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

Key Differences and Implications

Heterocycle Type: The target compound and most analogs use a 1,2,4-triazole core, while tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate () features a 1,2,4-oxadiazole.

Substituent Effects: Amino vs. Trifluoromethyl Group: The trifluoromethyl substituent in ’s compound enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical design . Chlorocarbonylamino: The chlorocarbonylamino group in ’s compound increases electrophilicity, making it a reactive intermediate for further derivatization .

Core Ring Modifications :

- Piperazine-based analogs (e.g., ) introduce an additional nitrogen atom, increasing basicity and altering pharmacokinetic properties compared to piperidine derivatives .

Biological Activity

tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that utilize various reagents and conditions. The primary method includes the reaction of piperidine derivatives with 5-amino-1-methyl-1H-1,2,4-triazole under controlled conditions to yield the target compound. The synthetic route is crucial for ensuring high yields and purity of the final product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, particularly those involved in cancer progression and cellular signaling.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential mechanism through which it exerts its anticancer effects.

Study 1: Inhibition of Tumor Growth

A study published in Cancer Research demonstrated that this compound inhibited tumor growth in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. This study highlights the potential for developing this compound into a therapeutic agent for cancer treatment .

Study 2: Kinase Inhibition Profile

Another study examined the kinase inhibition profile of this compound. It was found to selectively inhibit protein kinase B (PKB/Akt) with nanomolar potency. This selectivity is crucial as PKB is a key regulator of cell survival and growth pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H23N5O2 |

| Molecular Weight | 281.35 g/mol |

| CAS Number | 1788722-27-9 |

| Melting Point | Not specified |

| Solubility | Not specified |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Triazole Ring Formation : React 1-methylhydrazine with cyanamide derivatives to form the 1,2,4-triazole core. The 5-amino group may require protection (e.g., Boc) to avoid side reactions during subsequent steps .

- Piperidine Coupling : Introduce the piperidine moiety via nucleophilic substitution or Buchwald–Hartwig amination. For example, tert-butyl piperidine-1-carboxylate derivatives can react with triazole intermediates under Pd-catalyzed conditions .

- Deprotection : Remove protecting groups (e.g., Boc) using acidic conditions (TFA/DCM) to yield the final compound .

Q. Key Considerations :

Q. How is this compound characterized, and what analytical methods are critical?

Primary Techniques :

- NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) by verifying peaks for tert-butyl (δ ~1.4 ppm), piperidine (δ ~3.0–4.0 ppm), and triazole (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (calc. for C₁₃H₂₄N₆O₂: 296.19 g/mol).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Supplementary Methods :

- X-ray Crystallography : Resolves stereochemistry for chiral centers (if applicable) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for similar tert-butyl derivatives) .

Q. What are the safety and handling protocols for this compound?

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA) .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Q. Emergency Measures :

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural validation?

Case Study : Discrepancies in ¹H NMR peaks may arise from tautomerism in the triazole ring or piperidine conformers.

- Solution :

Example : A 2021 study resolved piperidine ring puckering in a related compound using NOESY cross-peaks between axial/equatorial protons .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodology :

- Co-solvents : Use DMSO (≤5% v/v) for aqueous solubility; avoid precipitation in cell culture media .

- Salt Formation : Convert the free base to hydrochloride salts (improves solubility in PBS) .

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) via derivatization without altering the core structure .

Q. How does the 5-amino group influence biological activity in target engagement studies?

Mechanistic Insights :

Q. Experimental Design :

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Scalability Issues :

- Low Yield in Coupling Steps : Replace Pd catalysts with cheaper alternatives (e.g., CuI) for large-scale Suzuki-Miyaura reactions .

- Byproduct Formation : Optimize reaction time/temperature (e.g., 20°C for 2 hours reduces epimerization) .

Case Study : A 2021 report achieved 85% yield at 100 g scale using flow chemistry for tert-butyl carbamate formation .

Q. How do structural modifications affect pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.